1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Overview
Description
1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole scaffold are known to have a broad range of targets due to their versatile chemical and biological properties . They are found in many marketed and investigational drugs, including antifungal drugs and pesticides, anticancer and anti-inflammatory agents, substances for treatment of microbial and viral infections, and even food intake suppressors .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the active site of the target protein .
Biochemical Pathways
1,2,4-triazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
The synthesis of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as BF3·OEt2, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Comparison with Similar Compounds
Similar compounds to 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone include other triazole derivatives, such as:
- 1-phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone
- 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole
- 1-phenyl-2-(4-phenyl-1H-1,2,4-triazol-3-yl)ethanone
These compounds share similar structural features but differ in their specific substituents and overall chemical properties.
Properties
IUPAC Name |
1-phenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-19(16-8-3-1-4-9-16)15-27-21-24-23-20(17-10-7-13-22-14-17)25(21)18-11-5-2-6-12-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLBNANTPCOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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